

Physical and chemical properties of 4-Amino-1,3,5-trimethylpyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3,5-Trimethyl-1H-pyrazol-4-amine**

Cat. No.: **B184804**

[Get Quote](#)

In-Depth Technical Guide to 4-Amino-1,3,5-trimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-1,3,5-trimethylpyrazole. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Physical and Chemical Properties

4-Amino-1,3,5-trimethylpyrazole, also known as **1,3,5-trimethyl-1H-pyrazol-4-amine**, is a heterocyclic organic compound. Its fundamental properties are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₁ N ₃	[1] [2]
Molecular Weight	125.17 g/mol	[1]
CAS Number	28466-21-9	[1] [2]
Appearance	White to cream to pale brown crystals or powder	[2]
Melting Point	100.0-106.0 °C	[2]
Boiling Point	236 °C	
Density	1.13 g/cm ³	
Flash Point	97 °C	
Purity (Assay by GC)	≥96.0%	[2]

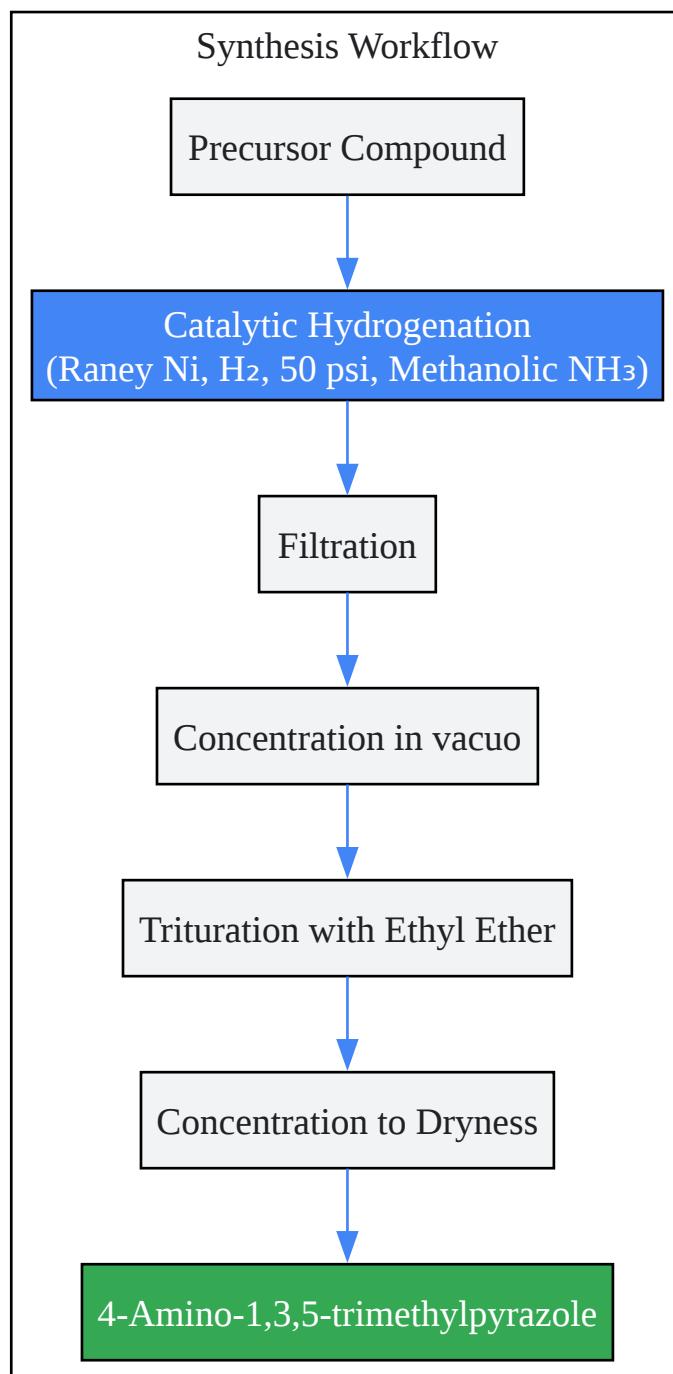
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4-Amino-1,3,5-trimethylpyrazole.

Infrared (IR) Spectroscopy: The NIST WebBook provides the gas-phase IR spectrum for **1,3,5-Trimethyl-1H-pyrazol-4-amine**. This can be a valuable resource for confirming the presence of key functional groups.[\[1\]](#)

Mass Spectrometry (MS): Electron ionization mass spectrometry data is also available through the NIST database, which can aid in determining the molecular weight and fragmentation pattern of the compound.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for 4-Amino-1,3,5-trimethylpyrazole is not readily available in the searched literature, data for closely related pyrazole derivatives can provide insights into expected chemical shifts. For instance, the ¹³C NMR spectra of 4-hydroxymethylpyrazoles have been studied, and it was noted that the chemical shifts of ring carbons are sensitive to the substitution pattern.[\[3\]](#)


Experimental Protocols

Synthesis of 4-Amino-1,3,5-trimethylpyrazole

A documented method for the synthesis of 4-Amino-1,3,5-trimethylpyrazole involves the catalytic hydrogenation of a precursor compound.[\[4\]](#)

Protocol:

- A precursor compound (2.3 g, 0.014 moles) is subjected to catalytic hydrogenation.
- Raney nickel (1 g) is used as the catalyst in a medium of methanolic ammonia (100 mL).
- The reaction is carried out under a hydrogen atmosphere at a pressure of 50 psi.[\[4\]](#)
- Following the reaction, the catalyst is removed by filtration.
- The resulting solution is concentrated under vacuum.
- The residue is then triturated multiple times with ethyl ether.
- The decanted solvent is concentrated to dryness to yield a pale red solid.
- This process has a reported yield of 70% (1.3 g).[\[4\]](#)

[Click to download full resolution via product page](#)

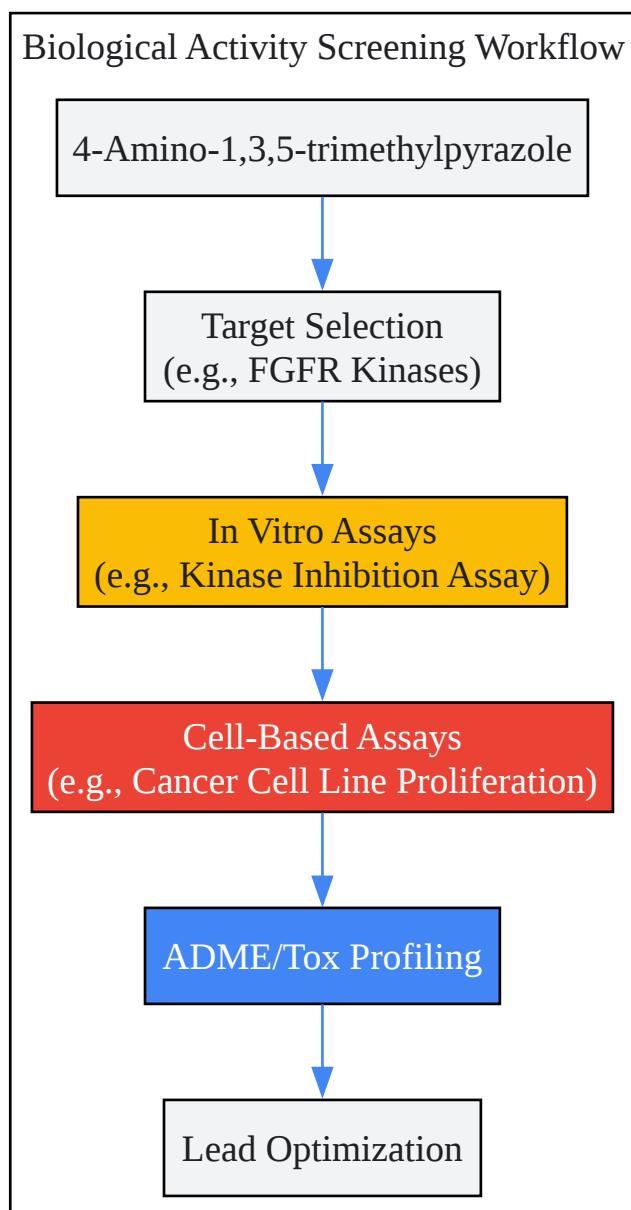
Caption: A flowchart illustrating the key steps in the synthesis of 4-Amino-1,3,5-trimethylpyrazole.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. While a specific detailed protocol for 4-Amino-1,3,5-trimethylpyrazole is not provided in the searched literature, a general procedure can be adapted. Ethanol is often a suitable solvent for the recrystallization of aminopyrazoles.[\[5\]](#)

General Protocol:

- Dissolve the crude solid in a minimum amount of hot ethanol.
- If the solution is colored, treatment with activated charcoal may be necessary.
- Filter the hot solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature to promote the formation of crystals.
- Further cooling in an ice bath can increase the yield of the crystals.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the crystals, for example, in a vacuum oven.


Potential Biological Activity and Research Applications

While specific biological activities for 4-Amino-1,3,5-trimethylpyrazole have not been detailed, the broader class of aminopyrazole derivatives has shown significant potential in medicinal chemistry.[\[6\]](#) These compounds have been investigated for a range of therapeutic applications, including as:

- FGFR Inhibitors: Aminopyrazole derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR) 2 and 3, which are implicated in various cancers.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) These inhibitors can covalently target cysteine residues in the P-loop of the kinase.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Anti-infective Agents: Some 3-aminopyrazoles have been explored for their antibacterial and antiviral properties.[6]
- Anti-inflammatory and Anticancer Agents: This class of compounds has also been studied for its anti-inflammatory and antitumor activities.[6]

Given the established biological activities of related compounds, 4-Amino-1,3,5-trimethylpyrazole could serve as a valuable scaffold for the development of novel therapeutic agents. The following diagram outlines a potential experimental workflow for investigating its biological activity.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the initial screening of the biological activity of 4-Amino-1,3,5-trimethylpyrazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1,3,5-Trimethyl-1H-pyrazol-4-amine [webbook.nist.gov]
- 2. 4-Amino-1,3,5-trimethyl-1H-pyrazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. reddit.com [reddit.com]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Amino-1,3,5-trimethylpyrazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184804#physical-and-chemical-properties-of-4-amino-1-3-5-trimethylpyrazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com